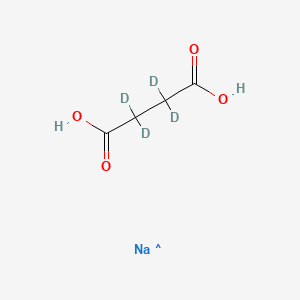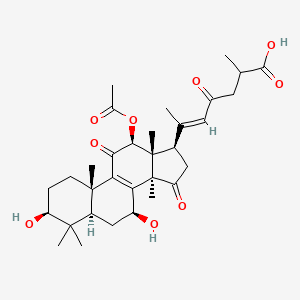![molecular formula C28H46O7 B12397485 (2S,3R,5R,9R,10R,13R,14S,16S,17R)-17-[(2R,3R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,14,16-tetrahydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12397485.png)
(2S,3R,5R,9R,10R,13R,14S,16S,17R)-17-[(2R,3R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,14,16-tetrahydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Polyporoid C can be synthesized through a series of chemical reactions involving the precursor compounds found in Polyporus umbellatus. The synthesis involves multiple steps, including hydroxylation, oxidation, and cyclization reactions. The reaction conditions typically require specific temperatures, pH levels, and the presence of catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of Polyporoid C involves the cultivation of Polyporus umbellatus under controlled conditions to maximize the yield of the sclerotium. The sclerotium is then harvested, dried, and subjected to extraction processes using solvents such as methanol or ethanol. The extracted compound is further purified using chromatographic techniques to obtain high-purity Polyporoid C .
Analyse Chemischer Reaktionen
Types of Reactions
Polyporoid C undergoes various chemical reactions, including:
Oxidation: Polyporoid C can be oxidized to form different derivatives, which may exhibit varying biological activities.
Reduction: Reduction reactions can modify the functional groups in Polyporoid C, potentially altering its properties.
Common Reagents and Conditions
Common reagents used in the reactions involving Polyporoid C include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of Polyporoid C include various oxidized, reduced, and substituted derivatives. These products are often studied for their enhanced biological activities and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Polyporoid C has a wide range of scientific research applications, including:
Chemistry: Polyporoid C is used as a model compound to study the chemical behavior of ecdysteroids and their derivatives.
Biology: In biological research, Polyporoid C is investigated for its role in cellular processes and its potential as a bioactive compound.
Medicine: Polyporoid C exhibits potent anti-inflammatory properties, making it a candidate for developing new anti-inflammatory drugs.
Wirkmechanismus
Polyporoid C exerts its effects through multiple molecular targets and pathways. It inhibits the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation by interacting with specific receptors and enzymes involved in the inflammatory response. The compound’s ergostane-type structure allows it to modulate various signaling pathways, leading to its potent anti-inflammatory activity .
Vergleich Mit ähnlichen Verbindungen
Polyporoid C is unique among ecdysteroids due to its specific structural features and biological activities. Similar compounds include other ergostane-type ecdysteroids such as ecdysterone and turkesterone.
Eigenschaften
Molekularformel |
C28H46O7 |
|---|---|
Molekulargewicht |
494.7 g/mol |
IUPAC-Name |
(2S,3R,5R,9R,10R,13R,14S,16S,17R)-17-[(2R,3R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,14,16-tetrahydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C28H46O7/c1-14(2)15(3)9-23(33)27(6,34)24-22(32)13-28(35)17-10-19(29)18-11-20(30)21(31)12-25(18,4)16(17)7-8-26(24,28)5/h10,14-16,18,20-24,30-35H,7-9,11-13H2,1-6H3/t15?,16-,18-,20+,21-,22-,23+,24-,25+,26+,27-,28+/m0/s1 |
InChI-Schlüssel |
RVRAYMBCPTYQKZ-UFOPSCFWSA-N |
Isomerische SMILES |
CC(C)C(C)C[C@H]([C@@](C)([C@H]1[C@H](C[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)O |
Kanonische SMILES |
CC(C)C(C)CC(C(C)(C1C(CC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,4S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12397405.png)
![N-(2-methylsulfonylsulfanylethyl)-2-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]acetamide](/img/structure/B12397410.png)












